molecular formula C23H27NO4 B1212984 (1S,2S,5S)2-(4-Glutaridylbenzyl)-5-phenyl-1-cyclohexanol

(1S,2S,5S)2-(4-Glutaridylbenzyl)-5-phenyl-1-cyclohexanol

Cat. No.: B1212984
M. Wt: 381.5 g/mol
InChI Key: OBWILOKKNDYPLX-HBMCJLEFSA-N
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Description

(1S,2S,5S)-2-(4-glutaridylbenzyl)-5-phenylcyclohexan-1-ol: is a chiral organic compound with the following chemical formula:

C23H27NO4\text{C}_{23}\text{H}_{27}\text{NO}_4C23​H27​NO4​

. It belongs to the class of γ-amino acids and is derived from butanoic acid by replacing the hydrogen at the fourth carbon with an amino group. This compound exhibits interesting biological properties and has applications in various fields.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is through the condensation of a glutaric acid derivative with a benzylamine. The stereochemistry of the starting materials determines the chirality of the final product.

Reaction Conditions::

    Glutaric Acid Derivative Synthesis: Glutaric acid can be obtained from the oxidation of cyclopentanone or by other synthetic methods.

    Benzylamine Condensation: The reaction between glutaric acid derivative and benzylamine occurs under acidic or basic conditions. The stereochemistry of the starting materials influences the stereochemistry of the product.

Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification processes.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various functional groups.

    Reduction: Reduction reactions can yield different stereoisomers or diastereomers.

    Substitution: Substitution reactions at the phenyl or cyclohexane ring can modify the compound’s properties.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles (e.g., halides, amines) under appropriate conditions.

Major Products:: The major products depend on the specific reaction conditions and stereochemistry. Isomers, diastereomers, and enantiomers may form.

Scientific Research Applications

(1S,2S,5S)-2-(4-glutaridylbenzyl)-5-phenylcyclohexan-1-ol: finds applications in:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a chiral building block in organic synthesis.

    Industry: Employed in the synthesis of other compounds.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, related compounds include:

Properties

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

4-[[4-[(1R,2S,4S)-2-hydroxy-4-phenylcyclohexyl]benzoyl]amino]butanoic acid

InChI

InChI=1S/C23H27NO4/c25-21-15-19(16-5-2-1-3-6-16)12-13-20(21)17-8-10-18(11-9-17)23(28)24-14-4-7-22(26)27/h1-3,5-6,8-11,19-21,25H,4,7,12-15H2,(H,24,28)(H,26,27)/t19-,20+,21-/m0/s1

InChI Key

OBWILOKKNDYPLX-HBMCJLEFSA-N

SMILES

C1CC(C(CC1C2=CC=CC=C2)O)C3=CC=C(C=C3)C(=O)NCCCC(=O)O

Isomeric SMILES

C1C[C@@H]([C@H](C[C@H]1C2=CC=CC=C2)O)C3=CC=C(C=C3)C(=O)NCCCC(=O)O

Canonical SMILES

C1CC(C(CC1C2=CC=CC=C2)O)C3=CC=C(C=C3)C(=O)NCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S,5S)2-(4-Glutaridylbenzyl)-5-phenyl-1-cyclohexanol
Reactant of Route 2
(1S,2S,5S)2-(4-Glutaridylbenzyl)-5-phenyl-1-cyclohexanol
Reactant of Route 3
(1S,2S,5S)2-(4-Glutaridylbenzyl)-5-phenyl-1-cyclohexanol
Reactant of Route 4
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(1S,2S,5S)2-(4-Glutaridylbenzyl)-5-phenyl-1-cyclohexanol
Reactant of Route 5
Reactant of Route 5
(1S,2S,5S)2-(4-Glutaridylbenzyl)-5-phenyl-1-cyclohexanol
Reactant of Route 6
(1S,2S,5S)2-(4-Glutaridylbenzyl)-5-phenyl-1-cyclohexanol

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